Anthracene--benzene (1/1)
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Overview
Description
Anthracene–benzene (1/1) is a compound formed by the combination of anthracene and benzene in a 1:1 ratio Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, while benzene is a simple aromatic hydrocarbon with a single benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Anthracene can be synthesized through several methods, including the Haworth synthesis, which involves the treatment of benzene with phthalic anhydride in the presence of aluminum chloride to form o-benzoylbenzoic acid. This intermediate is then heated with concentrated sulfuric acid to yield 9,10-anthraquinone, which is subsequently distilled with zinc dust to produce anthracene . Another method involves the Diels-Alder reaction, where anthracene is formed by the reaction of benzene and methylene dibromide .
Industrial Production Methods
Industrial production of anthracene typically involves the extraction from coal tar, which contains around 1.5% anthracene . The coal tar is distilled, and the anthracene is separated and purified through crystallization and other chemical processes.
Chemical Reactions Analysis
Types of Reactions
Anthracene–benzene (1/1) undergoes various chemical reactions, including:
Oxidation: Anthracene can be oxidized to form anthraquinone, a precursor for dyes.
Reduction: Reduction of anthracene can yield dihydroanthracene.
Substitution: Anthracene is more reactive than benzene in substitution reactions due to its extended conjugated system.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide is commonly used for the oxidation of anthracene to anthraquinone.
Reducing agents: Zinc dust is used in the reduction of anthraquinone to anthracene.
Catalysts: Aluminum chloride is used in Friedel-Crafts acylation reactions.
Major Products
Anthraquinone: Formed from the oxidation of anthracene.
Dihydroanthracene: Formed from the reduction of anthracene.
Scientific Research Applications
Anthracene–benzene (1/1) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of anthracene–benzene (1/1) involves its interaction with molecular targets and pathways. For example, anthracene derivatives can inhibit the proliferation of keratinocytes and promote cell differentiation through mitochondrial dysfunction . Additionally, the production of free radicals may contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: Consists of two fused benzene rings and is less reactive than anthracene.
Phenanthrene: Similar to anthracene but with a different ring fusion pattern, making it more reactive in certain reactions.
Benz[a]anthracene: A polycyclic aromatic hydrocarbon with four fused benzene rings, exhibiting different chemical properties compared to anthracene.
Uniqueness
Anthracene–benzene (1/1) is unique due to its combination of anthracene’s extended conjugated system and benzene’s stability. This combination results in a compound with interesting photophysical and photochemical properties, making it valuable for various applications in materials science and electronics .
Properties
CAS No. |
64560-10-7 |
---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
anthracene;benzene |
InChI |
InChI=1S/C14H10.C6H6/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;1-2-4-6-5-3-1/h1-10H;1-6H |
InChI Key |
QBCDNBQZQIXTGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C1.C1=CC=C2C=C3C=CC=CC3=CC2=C1 |
Related CAS |
25748-82-7 |
Origin of Product |
United States |
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